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molecular formula C13H30Sn B074386 Tributylmethylstannane CAS No. 1528-01-4

Tributylmethylstannane

Cat. No. B074386
M. Wt: 305.1 g/mol
InChI Key: WMSCYGTVHFMKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525602

Procedure details

cyclopropyltributyltin; fluorovinyltributyltin; trifluorovinyltributyltin; prop-2-enyltributyltin; ethynyltributyltin; pent-2-ynyltributyltin; allyltributyltin; and 4-methoxybenzyloxymethyltributyltin; there are obtained:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorovinyltributyltin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pent-2-ynyltributyltin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
4-methoxybenzyloxymethyltributyltin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1([Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])CC1.FC=C[Sn](CCCC)(CCCC)CCCC.FC([Sn](CCCC)(CCCC)CCCC)=C(F)F.C([Sn](CCCC)(CCCC)CCCC)C=C.C([Sn](CCCC)(CCCC)CCCC)#C.C([Sn](CCCC)(CCCC)CCCC)C#CCC.COC1C=CC(COC[Sn](CCCC)(CCCC)CCCC)=CC=1>>[CH3:1][Sn:4]([CH2:5][CH2:6][CH2:7][CH3:8])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Sn](CCCC)(CCCC)CCCC
Step Two
Name
fluorovinyltributyltin
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=C[Sn](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)[Sn](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Sn](CCCC)(CCCC)CCCC
Step Six
Name
pent-2-ynyltributyltin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CCC)[Sn](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Step Eight
Name
4-methoxybenzyloxymethyltributyltin
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(COC[Sn](CCCC)(CCCC)CCCC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
there are obtained

Outcomes

Product
Name
Type
Smiles
C[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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